Cas no 32042-38-9 (2,2,2-Trifluoroethyl Formate)

2,2,2-Trifluoroethyl Formate (CAS 32042-38-9) is a fluorinated ester with the molecular formula C₃H₃F₃O₂. It is a clear, volatile liquid characterized by its high reactivity and stability under controlled conditions. The compound’s trifluoroethyl group enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its low boiling point and solubility in common organic solvents facilitate efficient reaction conditions. The presence of fluorine imparts unique electronic and steric properties, making it valuable for introducing trifluoroethyl motifs into target molecules. Proper handling is required due to its volatility and potential sensitivity to moisture.
2,2,2-Trifluoroethyl Formate structure
2,2,2-Trifluoroethyl Formate structure
商品名:2,2,2-Trifluoroethyl Formate
CAS番号:32042-38-9
MF:C3H3O2F3
メガワット:128.04992
MDL:MFCD06797733
CID:88950
PubChem ID:125307185

2,2,2-Trifluoroethyl Formate 化学的及び物理的性質

名前と識別子

    • 2,2,2-Trifluoroethylformate
    • TFEF
    • HCOOCH2CF3
    • Ameisensaeure-2,2,2-trifluorethylester
    • Formic Acid 2,2,2-Trifluoroethyl Ester
    • trifluoroethyl formate
    • Zayia's reagent
    • T2586
    • J-018612
    • EN300-7592173
    • 2,2,2-Trifluoroethyl formate
    • FT-0736023
    • A821104
    • MFCD06797733
    • SCHEMBL97014
    • DTXSID30185859
    • 2,2,2-Trifluoroethyl formate, 95%
    • Y96KFL7VVU
    • Ethanol, 2,2,2-trifluoro-, 1-formate
    • AKOS005258497
    • MS-20604
    • 32042-38-9
    • H10802
    • DTXCID20108350
    • BBL103361
    • 2,2,2-Trifluoro-ethanol-1-formate
    • DA-16862
    • STL557171
    • 2,2,2-Trifluoroethyl Formate
    • MDL: MFCD06797733
    • インチ: InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)/p-1
    • InChIKey: CAFROQYMUICGNO-UHFFFAOYSA-N
    • ほほえんだ: FC(F)(F)CC([O-])=O

計算された属性

  • せいみつぶんしりょう: 128.00900
  • どういたいしつりょう: 128.009
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 77.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 26.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.317 g/mL at 25 °C
  • ふってん: 60°C(lit.)
  • フラッシュポイント: 華氏度:44.6°f
    摂氏度:7°c
  • 屈折率: n20/D <1.001
  • PSA: 26.30000
  • LogP: 1.35760
  • ようかいせい: 未確定

2,2,2-Trifluoroethyl Formate セキュリティ情報

2,2,2-Trifluoroethyl Formate 税関データ

  • 税関コード:2915120000
  • 税関データ:

    中国税関コード:

    2915120000

    概要:

    2915120000フォーマット。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29151200000ギ酸塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2,2,2-Trifluoroethyl Formate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2586-5g
2,2,2-Trifluoroethyl Formate
32042-38-9 95.0%(GC)
5g
¥590.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2586-1g
2,2,2-Trifluoroethyl Formate
32042-38-9 95.0%(GC)
1g
¥190.0 2022-06-10
TRC
T774535-5g
2,2,2-Trifluoroethyl Formate
32042-38-9
5g
$ 69.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T16890-5g
2,2,2-Trifluoroethyl formate
32042-38-9 98%
5g
¥81.0 2023-09-06
Oakwood
037821-500g
2,2,2-Trifluoroethyl formate
32042-38-9 95%
500g
$1550.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T16890-25g
2,2,2-Trifluoroethyl formate
32042-38-9
25g
¥306.0 2021-09-03
TRC
T774535-1g
2,2,2-Trifluoroethyl Formate
32042-38-9
1g
$ 58.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T856772-5g
2,2,2-Trifluoroethyl Formate
32042-38-9 98%
5g
¥86.00 2022-08-31
Apollo Scientific
PC0989-100g
2,2,2-Trifluoroethyl formate
32042-38-9 95%
100g
£145.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T16890-1g
2,2,2-Trifluoroethyl formate
32042-38-9 98%
1g
¥36.0 2023-09-06

2,2,2-Trifluoroethyl Formate 合成方法

2,2,2-Trifluoroethyl Formate 関連文献

2,2,2-Trifluoroethyl Formateに関する追加情報

Professional Introduction to 2,2,2-Trifluoroethyl Formate (CAS No: 32042-38-9)

2,2,2-Trifluoroethyl Formate, with the chemical formula HCOOCH₂CH₂CHF₂, is a fluorinated ester that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 32042-38-9, belongs to a class of fluorinated organic molecules that exhibit distinct chemical reactivity and physical characteristics compared to their non-fluorinated counterparts. The introduction of fluorine atoms into the molecular structure imparts enhanced stability, lipophilicity, and metabolic resistance, making it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.

The synthesis of 2,2,2-Trifluoroethyl Formate typically involves the esterification of formic acid with trifluoroethyl alcohol under controlled conditions. This reaction is facilitated by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, which promote the nucleophilic acyl substitution mechanism. The presence of fluorine in the trifluoroethyl group influences the reaction kinetics and product yield, often requiring optimization of temperature and solvent systems to achieve high purity and efficiency. Recent advancements in catalytic systems, including solid acid catalysts and enzymatic approaches, have improved the sustainability and scalability of this synthesis route.

In the realm of pharmaceutical research, 2,2,2-Trifluoroethyl Formate has been explored as a key intermediate in the development of novel therapeutic agents. The fluorine atoms in its structure contribute to its bioisosteric properties, allowing it to mimic other fluorinated compounds that are known for their pharmacological activity. For instance, studies have demonstrated its utility in the synthesis of fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The enhanced metabolic stability provided by fluorine substitution can lead to prolonged drug half-life and improved therapeutic efficacy.

One particularly intriguing application of 2,2,2-Trifluoroethyl Formate is in the development of fluorinated liquid crystals for display technologies. Fluorinated esters exhibit unique mesogenic properties due to their rigidified molecular structure and strong intermolecular forces. These characteristics make them suitable for use in advanced liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where they contribute to higher thermal stability and better performance under mechanical stress. Research has shown that incorporating trifluoroethyl groups into liquid crystal formulations can enhance their alignment properties and improve overall device performance.

The chemical reactivity of 2,2,2-Trifluoroethyl Formate also makes it a valuable building block in organic synthesis. Its ester functionality allows for further derivatization via nucleophilic attack or transesterification reactions, enabling the construction of more complex molecules. For example, it can be used to synthesize trifluoromethoxy-substituted compounds through metal-catalyzed cross-coupling reactions. These derivatives find applications in agrochemicals, where fluorine substitution enhances pesticidal activity by improving binding affinity to biological targets.

Recent studies have highlighted the role of fluorinated esters like 2,2,2-Trifluoroethyl Formate in polymer science. The incorporation of trifluoroethyl groups into polymer backbones can modify material properties such as solubility, thermal resistance, and biocompatibility. Such polymers are being investigated for use in biomedical applications, including drug delivery systems and tissue engineering scaffolds. The stability provided by fluorine atoms ensures that these polymers maintain their structural integrity under harsh conditions while exhibiting controlled degradation profiles.

The environmental impact of using florinated compounds has been a subject of ongoing research and debate. While fluorine-based molecules offer numerous advantages in terms of chemical stability and performance, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Additionally, researchers are exploring biodegradable fluorinated esters that can decompose into less harmful products under natural conditions.

In conclusion, 2,2,2-Trifluoroethyl Formate (CAS No: 32042-38-9) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an indispensable tool in pharmaceutical synthesis, material science, and polymer chemistry. As research continues to uncover new applications for fluorinated molecules, this compound is poised to play an increasingly important role in advancing technological innovation while addressing challenges related to sustainability.

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